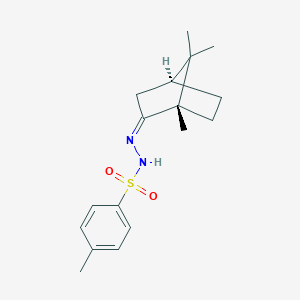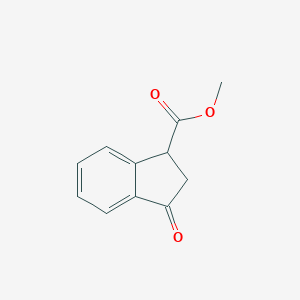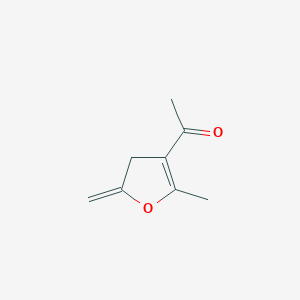
1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone, also known as furfuryl methyl ketone, is an organic compound that belongs to the family of furan derivatives. It is widely used in the chemical industry as a solvent, flavoring agent, and in the production of resins, plastics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways, such as the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and pain in various animal models. It has also been shown to possess antimicrobial activity against a wide range of microorganisms.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone in lab experiments is its relatively low toxicity. It is also readily available and easy to synthesize. However, one of the limitations is its instability in the presence of air and light, which can lead to the formation of unwanted byproducts.
Future Directions
Future research on 1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone could focus on its potential as a chemotherapeutic agent for the treatment of cancer, as well as its use as a natural antioxidant and anti-inflammatory agent. Further studies could also investigate its potential as a food preservative and flavoring agent. Additionally, the synthesis method could be optimized to improve the yield and purity of the product.
Synthesis Methods
1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone can be synthesized by the condensation reaction of furfural and acetone in the presence of an acid catalyst. The reaction takes place at high temperature and pressure, and the product is obtained by distillation and purification.
Scientific Research Applications
1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone has been extensively studied for its biological and pharmacological properties. It has been found to possess antioxidant, anti-inflammatory, analgesic, and antimicrobial activities. It has also shown potential as a chemotherapeutic agent for the treatment of cancer.
properties
CAS RN |
122132-63-2 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
1-(5-methyl-2-methylidene-3H-furan-4-yl)ethanone |
InChI |
InChI=1S/C8H10O2/c1-5-4-8(6(2)9)7(3)10-5/h1,4H2,2-3H3 |
InChI Key |
KDDCIBMZLTYGHR-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(=C)O1)C(=O)C |
Canonical SMILES |
CC1=C(CC(=C)O1)C(=O)C |
synonyms |
Ethanone, 1-(4,5-dihydro-2-methyl-5-methylene-3-furanyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI)](/img/structure/B56230.png)

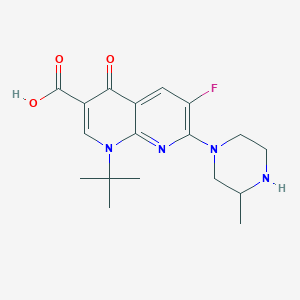
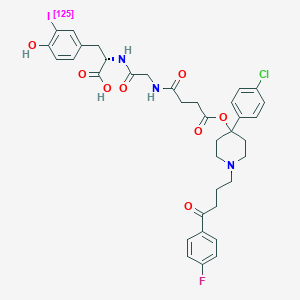

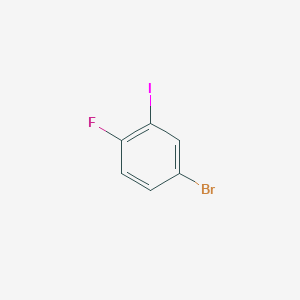


![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)

![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)
